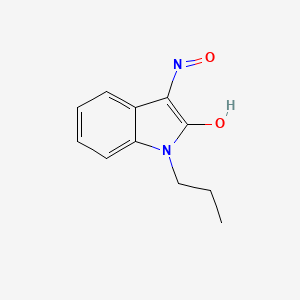
3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound includes an indole core with a hydroxyimino group at the 3-position and a propyl group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one can be achieved through various methods. One common approach involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . This reaction typically requires specific conditions such as the presence of a base and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
化学反应分析
Types of Reactions
3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the hydroxyimino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxindole derivatives, while reduction reactions can produce amine derivatives .
科学研究应用
3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit enzymes such as human indoleamine 2,3-dioxygenase 1 (hIDO1), which plays a role in immune regulation . By inhibiting hIDO1, the compound can modulate immune responses and potentially offer therapeutic benefits for conditions involving immune dysregulation .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one include other indole derivatives such as:
3-Hydroxyindolin-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Oxindoles: These derivatives are also structurally related and have been studied for their therapeutic potential.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyimino group at the 3-position and the propyl group at the 1-position allows for distinct interactions with molecular targets and pathways, making it a valuable compound for various applications .
属性
IUPAC Name |
3-nitroso-1-propylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(12-15)11(13)14/h3-6,14H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPSISIEOYPZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














